

Properties of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid

Cat. No.: B1393574

[Get Quote](#)

An In-depth Technical Guide: **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid**

This guide provides a comprehensive technical overview of **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid** (CAS No. 947533-96-2), a specialized arylboronic acid of significant interest to researchers and professionals in synthetic chemistry and drug development. We will explore its unique structural attributes, physicochemical properties, reactivity, and applications, with a focus on the underlying principles that govern its utility in modern organic synthesis.

Introduction and Strategic Importance

2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid is a bifunctional organic compound featuring a boronic acid moiety ortho to a methyl group and meta to a trifluoromethylsulfonyl group. This specific substitution pattern imparts a unique combination of steric and electronic properties, making it a valuable building block for introducing complex aryl fragments in the synthesis of pharmaceuticals and advanced materials.

The strategic importance of this reagent lies in the synergistic effects of its substituents:

- Boronic Acid Group (-B(OH)₂): The cornerstone of its reactivity, enabling participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

- Trifluoromethylsulfonyl Group (-SO₂CF₃): As one of the most powerful electron-withdrawing groups, it significantly modulates the electronic properties of the phenyl ring.[1] This influences reaction kinetics and the properties of the final product.
- Methyl Group (-CH₃): Positioned ortho to the boronic acid, it introduces steric hindrance that can influence reaction selectivity and the rotational dynamics around the C-B bond.

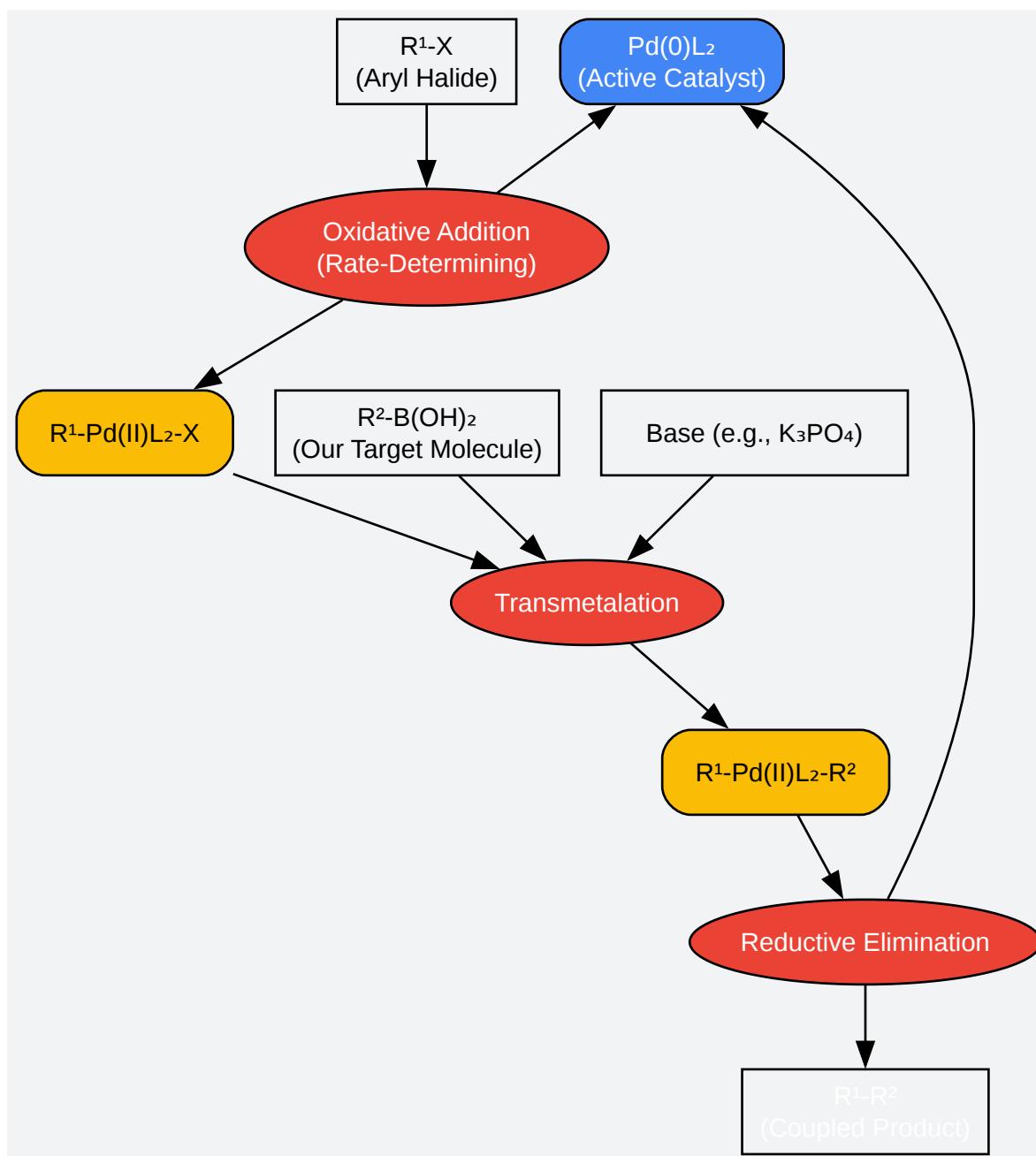
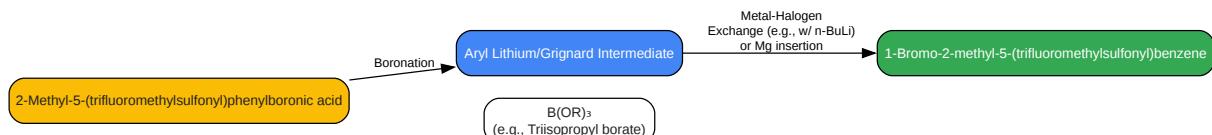
This guide will dissect these features to provide a field-proven perspective on its application.

Molecular Structure and Physicochemical Properties

Structural Analysis

The molecule's reactivity is a direct consequence of its structure. The sp²-hybridized boron atom possesses an empty p-orbital, rendering it a mild Lewis acid.[2] The trifluoromethylsulfonyl group exerts a strong negative inductive effect (-I), withdrawing electron density from the aromatic ring.[1][3] This deactivation makes the phenyl ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution and influences the transmetalation step in cross-coupling reactions.

Caption: Structure of **2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid**.



Physicochemical Data

While extensive experimental data for this specific molecule is not widely published, its properties can be inferred from its structure and data on analogous compounds. It is expected to be a white to off-white crystalline solid, typical of many phenylboronic acids.[2][4]

Property	Value	Source
CAS Number	947533-96-2	[5] [6]
Molecular Formula	C ₈ H ₈ BF ₃ O ₂	[7]
Molecular Weight	203.96 g/mol	[6]
Appearance	White to off-white crystalline powder (expected)	[2] [4]
Solubility	Soluble in polar organic solvents (e.g., DMSO, Methanol, THF); poorly soluble in nonpolar solvents (e.g., hexanes).	[2] [4]
Stability	Hygroscopic; air and moisture sensitive. Can undergo thermal dehydration to form the corresponding boroxine anhydride.	[8] [9] [10]

Synthesis and Purification

A common and plausible synthetic route to arylboronic acids involves the reaction of an organometallic intermediate, such as an aryllithium or Grignard reagent, with a trialkyl borate ester, followed by acidic workup.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 3. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
- 4. Phenylboronic acid CAS#: 98-80-6 [m.chemicalbook.com]
- 5. 2-Methyl-5-trifluoromethyl-phenylboronic acid | 947533-96-2 [chemicalbook.com]
- 6. 2-Methyl-5-(trifluoromethyl)phenylboronic acid | 947533-96-2 [sigmaaldrich.com]
- 7. ChemTik Products [chemtik.com]
- 8. fishersci.com [fishersci.com]
- 9. carlroth.com [carlroth.com]
- 10. hpc-standards.com [hpc-standards.com]
- To cite this document: BenchChem. [Properties of 2-Methyl-5-(trifluoromethylsulfonyl)phenylboronic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1393574#properties-of-2-methyl-5-trifluoromethylsulfonyl-phenylboronic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com